molecular formula C14H17FN6O3 B2792176 N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 672915-68-3

N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No. B2792176
CAS RN: 672915-68-3
M. Wt: 336.327
InChI Key: QEKSXVGKVOJNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine, also known as AG-120, is a small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. IDH1 mutations are found in a variety of cancers, including gliomas, acute myeloid leukemia, and cholangiocarcinoma. AG-120 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine works by binding to the active site of the mutant IDH1 enzyme and inhibiting its ability to produce 2-HG. This leads to a decrease in 2-HG levels and a restoration of normal cellular metabolism. Inhibition of mutant IDH1 also leads to a decrease in tumor growth and an increase in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on IDH1-mutant cells, leaving normal cells unaffected. In addition to its anti-tumor effects, this compound has been shown to improve cognitive function in mouse models of IDH1-mutant glioma. This suggests that this compound may have potential as a therapeutic agent for other IDH1-mutant diseases, such as IDH1-mutant neuroblastoma.

Advantages and Limitations for Lab Experiments

N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has several advantages for lab experiments, including its selectivity for IDH1-mutant cells, its ability to inhibit 2-HG production, and its demonstrated efficacy in preclinical models. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects.

Future Directions

There are several future directions for research on N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine. One area of interest is the development of more potent and selective IDH1 inhibitors. Another area of interest is the combination of this compound with other therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in patients with IDH1-mutant cancers.

Synthesis Methods

N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 3-fluoroaniline with 3-methoxypropylamine, followed by nitration and reduction to yield the final product.

Scientific Research Applications

N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has been extensively studied in preclinical models of IDH1-mutant cancers. In vitro studies have shown that this compound inhibits the production of 2-hydroxyglutarate (2-HG), a metabolite that is produced at high levels in IDH1-mutant cancers and contributes to their growth and survival. In vivo studies have demonstrated that this compound can inhibit tumor growth and prolong survival in mouse models of IDH1-mutant glioma and acute myeloid leukemia.

properties

IUPAC Name

4-N-(3-fluorophenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O3/c1-24-7-3-6-17-14-19-12(16)11(21(22)23)13(20-14)18-10-5-2-4-9(15)8-10/h2,4-5,8H,3,6-7H2,1H3,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKSXVGKVOJNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.